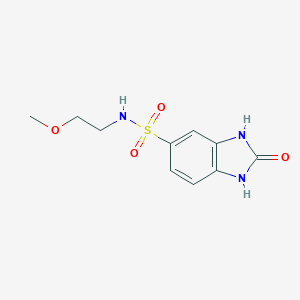
N-(2-Morpholin-4-yl-ethyl)-isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Morpholin-4-yl-ethyl)-isonicotinamide, also known as MNI-137, is a chemical compound that has gained attention in recent years for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
作用機序
The mechanism of action of N-(2-Morpholin-4-yl-ethyl)-isonicotinamide involves its selective inhibition of the inositol 1,4,5-trisphosphate receptor. This receptor is responsible for the release of calcium ions from intracellular stores, which is an important signaling mechanism in many biological processes. N-(2-Morpholin-4-yl-ethyl)-isonicotinamide binds to a specific site on the receptor, preventing its activation and subsequent release of calcium ions.
Biochemical and Physiological Effects:
N-(2-Morpholin-4-yl-ethyl)-isonicotinamide has been shown to have a variety of biochemical and physiological effects. In addition to its selective inhibition of the inositol 1,4,5-trisphosphate receptor, N-(2-Morpholin-4-yl-ethyl)-isonicotinamide has also been shown to inhibit the activity of other calcium channels and transporters. This inhibition can lead to altered calcium signaling and subsequent changes in cellular processes such as cell proliferation, apoptosis, and gene expression.
実験室実験の利点と制限
One of the main advantages of using N-(2-Morpholin-4-yl-ethyl)-isonicotinamide in lab experiments is its selectivity for the inositol 1,4,5-trisphosphate receptor. This selectivity allows for the specific inhibition of calcium signaling through this pathway, without affecting other calcium channels and transporters. However, one limitation of using N-(2-Morpholin-4-yl-ethyl)-isonicotinamide is its relatively low potency compared to other inhibitors of the inositol 1,4,5-trisphosphate receptor. This can limit its effectiveness in certain experiments and may require higher concentrations to achieve the desired effects.
将来の方向性
There are several future directions for research involving N-(2-Morpholin-4-yl-ethyl)-isonicotinamide. One area of interest is the development of more potent inhibitors of the inositol 1,4,5-trisphosphate receptor, which could lead to more effective studies of calcium signaling in biological processes. Additionally, there is potential for the use of N-(2-Morpholin-4-yl-ethyl)-isonicotinamide in the treatment of diseases such as cancer, where altered calcium signaling is often observed. Further research is needed to fully understand the potential applications of N-(2-Morpholin-4-yl-ethyl)-isonicotinamide in these areas.
合成法
The synthesis of N-(2-Morpholin-4-yl-ethyl)-isonicotinamide involves the reaction of isonicotinamide with 2-chloro-N-(2-hydroxyethyl)morpholine. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is a white crystalline solid that is purified through recrystallization.
科学的研究の応用
N-(2-Morpholin-4-yl-ethyl)-isonicotinamide has been shown to have a variety of applications in scientific research. One of the most promising applications is its use as a tool for studying the role of calcium signaling in biological processes. N-(2-Morpholin-4-yl-ethyl)-isonicotinamide has been shown to selectively inhibit the activity of the inositol 1,4,5-trisphosphate receptor, which is involved in the release of calcium ions from intracellular stores. This inhibition can be used to study the effects of altered calcium signaling on various cellular processes, such as cell proliferation and apoptosis.
特性
分子式 |
C12H17N3O2 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
N-(2-morpholin-4-ylethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c16-12(11-1-3-13-4-2-11)14-5-6-15-7-9-17-10-8-15/h1-4H,5-10H2,(H,14,16) |
InChIキー |
MQQMRCAJIRAVRN-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC(=O)C2=CC=NC=C2 |
正規SMILES |
C1COCCN1CCNC(=O)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B220872.png)


![2-({3-Cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B220877.png)
![2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B220879.png)





![N-[3-(dimethylamino)propyl]adamantane-1-carboxamide](/img/structure/B220940.png)


